

# Using B220 as a selection marker in CRISPR-Cas9 screens

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## Compound of Interest

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An Application Note on Utilizing B220 as a Selection Marker in CRISPR-Cas9 Screens

## Introduction

CRISPR-Cas9 technology has become a powerful tool for large-scale functional genomics screening, enabling the identification of genes involved in a myriad of biological processes. A common strategy for these screens is to link a selectable phenotype to the genetic perturbation. Cell surface markers are particularly amenable to this approach, as they allow for the physical separation of cell populations with different levels of protein expression using Fluorescence-Activated Cell Sorting (FACS).

B220, also known as CD45R, is an isoform of the protein tyrosine phosphatase receptor type C (PTPRC) and is a hallmark surface marker of B lymphocytes. Its expression level is dynamically regulated during B cell development and activation. This makes B220 an excellent candidate for use as a selection marker in CRISPR-Cas9 screens designed to uncover the genetic regulators of B cell signaling, differentiation, and survival.

This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen using B220 as a selection marker. The workflow covers the preparation of a single-guide RNA (sgRNA) library, transduction of B cells, FACS-based selection of B220-expressing populations, and downstream analysis to identify candidate genes.

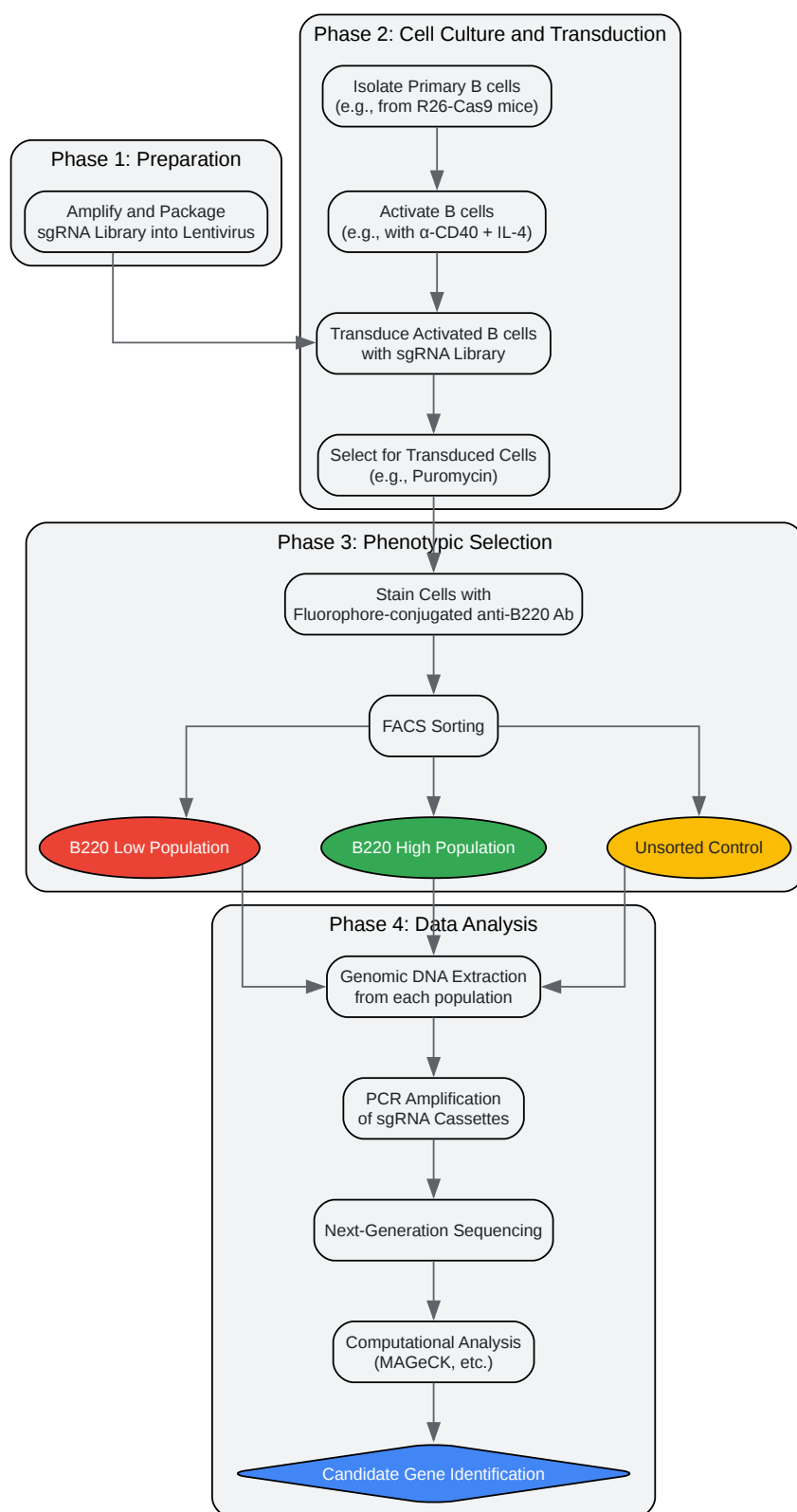
## Principle of the Method

The core principle of this method is to use a pooled CRISPR-Cas9 library to induce mutations across the genome in a population of B cells. Each cell receives a single sgRNA targeting a specific gene. The subsequent change in the surface expression of B220 is then used as a readout for the effect of the gene knockout.

Cells are stained with a fluorescently labeled anti-B220 antibody and sorted via FACS into populations with high and low B220 expression. By using next-generation sequencing (NGS) to determine the relative abundance of sgRNAs in each sorted population compared to an unsorted control, it is possible to identify genes whose disruption leads to an increase or decrease in B220 expression.

## Experimental Workflow

The overall experimental workflow is depicted below. It involves the preparation of a lentiviral sgRNA library, isolation and transduction of Cas9-expressing B cells, selection based on B220 expression, and finally, identification of candidate genes through deep sequencing.



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**Caption:** Overall workflow for a CRISPR-Cas9 screen using B220 as a selection marker.

## Detailed Experimental Protocol

This protocol is adapted from general principles of CRISPR screening in primary B cells.[\[1\]](#)[\[2\]](#)

### Materials and Reagents

- Cas9-expressing B cells (e.g., isolated from R26-Cas9 knock-in mice)
- Pooled lentiviral sgRNA library
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- B cell stimulation reagents (e.g., anti-CD40 antibody, IL-4, IL-21)
- Puromycin
- Fluorophore-conjugated anti-mouse B220 (CD45R) antibody
- FACS buffer (PBS with 2% FBS)
- Genomic DNA extraction kit
- PCR reagents for sgRNA amplification
- Next-generation sequencing platform

### Protocol Steps

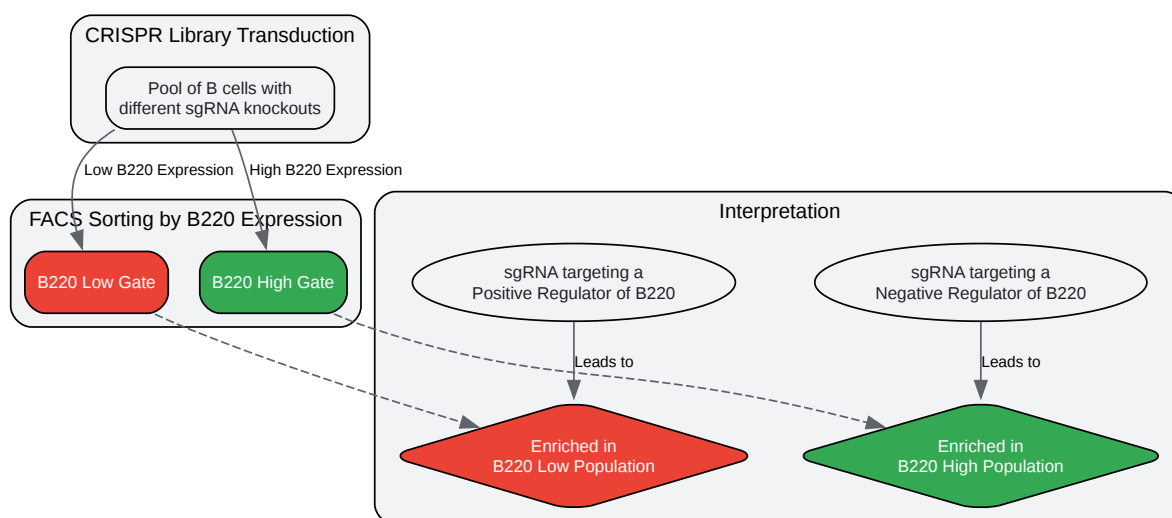
- Lentiviral sgRNA Library Production
  - Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
  - Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
  - Concentrate the virus and determine the titer.

- Primary B Cell Culture and Transduction
  - Isolate splenic B cells from Cas9-expressing mice. A common method involves negative selection to enrich for B cells.
  - Activate the B cells for 48 hours with anti-CD40 antibody and IL-4 to promote proliferation and transduction efficiency.[\[1\]](#)
  - Transduce the activated B cells with the lentiviral sgRNA library at a low multiplicity of infection ( $\text{MOI} < 0.5$ ) to ensure that most cells receive a single sgRNA.
  - One day after transduction, transfer the cells to a new culture system with feeder cells (e.g., irradiated 40LB cells) and IL-21 to support B cell survival and differentiation.[\[1\]](#)
  - Select for successfully transduced cells by adding puromycin to the culture medium.[\[1\]](#)
- FACS-based Selection of B220 Populations
  - After a period of culture (e.g., 6 days) to allow for gene knockout and phenotypic changes, harvest the cells.[\[1\]](#)
  - Stain the cells with a fluorophore-conjugated anti-B220 antibody.
  - Using a FACS sorter, collect three populations:
    - The top 10-20% of B220-expressing cells (B220 High)
    - The bottom 10-20% of B220-expressing cells (B220 Low)
    - An unsorted sample of the total population as a reference control.
- sgRNA Sequencing and Analysis
  - Extract genomic DNA from each of the three collected cell populations.
  - Amplify the integrated sgRNA sequences using PCR.
  - Submit the PCR products for next-generation sequencing.

- Analyze the sequencing data to determine the frequency of each sgRNA in the B220 High and B220 Low populations relative to the unsorted control. Software packages like MAGeCK can be used for this analysis.

## Logical Principle of Hit Identification

The identification of genes that regulate B220 expression is based on the enrichment or depletion of specific sgRNAs in the sorted cell populations.



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**Caption:** Logic for identifying positive and negative regulators of B220 expression.

## Data Presentation and Interpretation

The primary output of a CRISPR screen is a list of genes that, when knocked out, result in a significant change in the selected phenotype. The data is typically presented in tables that include gene names, enrichment scores, and statistical values.

Table 1: Example Hits for Negative Regulators of B220 Expression (These are hypothetical data for illustrative purposes)

Gene Symbol	sgRNA Count (B220 High)	sgRNA Count (Unsorted)	Log2 Fold Change	p-value	False Discovery Rate (FDR)
GeneX	15,432	3,102	2.31	1.2e-6	4.5e-5
GeneY	12,876	2,987	2.11	5.6e-6	1.8e-4
GeneZ	9,854	2,543	1.95	8.9e-5	2.1e-3

Table 2: Example Hits for Positive Regulators of B220 Expression (These are hypothetical data for illustrative purposes)

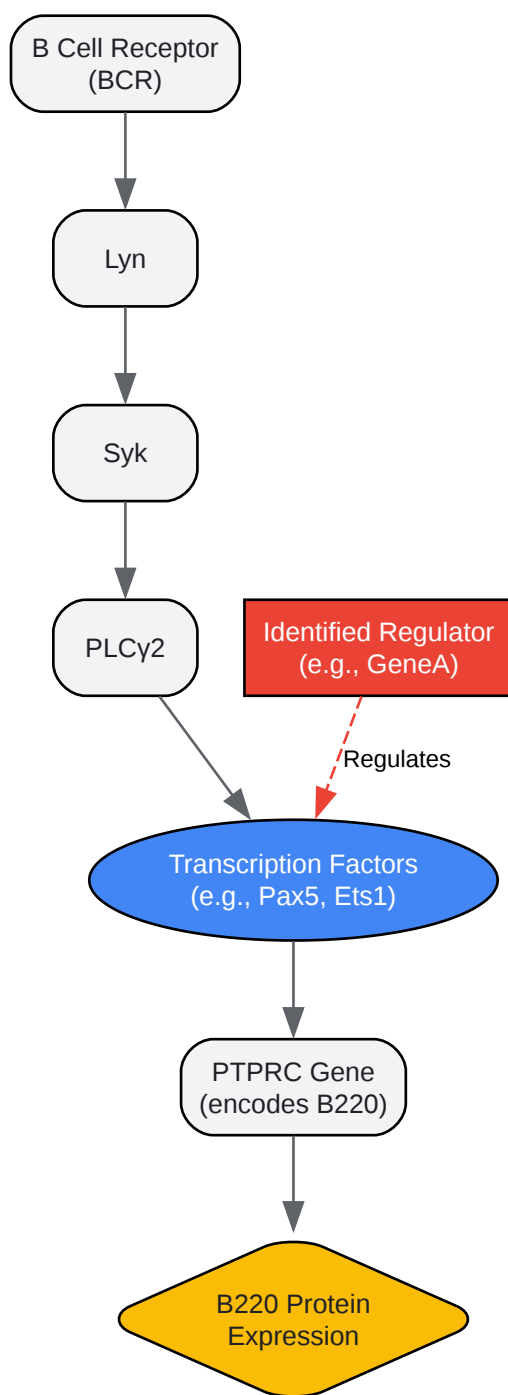
Gene Symbol	sgRNA Count (B220 Low)	sgRNA Count (Unsorted)	Log2 Fold Change	p-value	False Discovery Rate (FDR)
GeneA	18,765	4,011	2.23	9.8e-7	3.2e-5
GeneB	16,543	3,876	2.09	2.1e-6	9.7e-5
GeneC	11,234	2,998	1.91	6.4e-5	1.5e-3

Interpretation:

- Negative Regulators: Genes whose sgRNAs are enriched in the "B220 High" population are considered negative regulators. Their knockout leads to an increase in B220 expression.
- Positive Regulators: Genes whose sgRNAs are enriched in the "B220 Low" population are considered positive regulators. Their knockout leads to a decrease in B220 expression.

## Potential Signaling Pathway for Investigation

A screen like this could identify components of signaling pathways that control B cell identity and function. For example, it could uncover novel regulators of the B cell receptor (BCR) signaling pathway, which is known to influence the expression of B cell surface markers.



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**Caption:** Hypothetical signaling pathway regulating B220 expression, with a potential hit.

## Conclusion

Using B220 as a selection marker in a CRISPR-Cas9 screen provides a robust method for identifying genes that regulate B cell biology. The protocol outlined here, combining primary B

cell culture with FACS and NGS, offers a powerful platform for novel target discovery in immunology and drug development. The successful identification of regulators of B220 expression can provide valuable insights into the mechanisms governing B cell fate and function.

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## References

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